1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O3.2ClH/c1-30-25-4-2-23(3-5-25)28-9-7-27(8-10-28)18-24(29)19-31-11-6-26-15-20-12-21(16-26)14-22(13-20)17-26;;/h2-5,20-22,24,29H,6-19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSALGJYKRZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines the structural motifs of adamantane and piperazine, both known for their diverse therapeutic properties. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Structural Overview
The compound features an adamantane moiety, which is known for its antiviral and anticancer properties, combined with a piperazine ring that enhances its binding affinity to various biological targets. The ethoxy group contributes to its solubility and bioavailability.
Antiviral Properties
Adamantane derivatives have historically shown significant antiviral activity against influenza and HIV viruses. Studies indicate that compounds with similar structures to this compound exhibit inhibitory effects on viral replication .
Antimicrobial Activity
Research has demonstrated that adamantane-containing compounds possess notable antibacterial and anti-inflammatory properties. For instance, derivatives have been shown to inhibit bacterial growth and modulate inflammatory responses in vitro . The specific compound under review may exhibit similar activities due to its structural characteristics.
Acetylcholinesterase Inhibition
Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. Virtual screening has indicated that modifications in piperazine structures can enhance binding affinity at both peripheral and catalytic sites of the enzyme . This suggests that this compound may also possess neuroprotective properties.
Data Table of Biological Activities
Case Study 1: Antiviral Efficacy
A study conducted by El-Emam et al. (2004) investigated the antiviral efficacy of adamantane derivatives against HIV. The results indicated a significant reduction in viral load when treated with compounds structurally similar to this compound, suggesting potential applications in HIV therapy.
Case Study 2: Neuroprotective Effects
In a study focusing on piperazine derivatives, researchers found that certain modifications led to increased acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. The potential neuroprotective effects of this compound warrant further investigation.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperazine structures often exhibit antidepressant properties. The piperazine moiety in this compound may interact with serotonin and dopamine receptors, potentially leading to mood-enhancing effects.
Case Study:
A study conducted on similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance these effects .
Antiviral Properties
The adamantane structure is well-known for its antiviral activity, particularly against influenza viruses. Compounds with adamantane derivatives have been used as antiviral agents due to their ability to inhibit viral replication.
Case Study:
Research has shown that adamantane derivatives can effectively inhibit the replication of various viruses, including influenza A and HIV . The incorporation of the ethoxy group in this compound may further enhance its antiviral efficacy by improving solubility and bioavailability.
Neuroprotective Effects
There is emerging evidence that compounds containing both adamantane and piperazine can exhibit neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study:
In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases .
Synthesis and Development
The synthesis of 1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride involves several steps, typically starting from commercially available precursors. The process includes:
- Formation of the Adamantane Derivative: Starting from adamantane, functional groups are introduced to create the desired derivative.
- Piperazine Ring Formation: The piperazine moiety is synthesized through cyclization reactions involving appropriate amines.
- Final Coupling Reaction: The adamantane derivative is coupled with the piperazine derivative to form the final product.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| 1. Adamantane Derivative | Functionalization of adamantane |
| 2. Piperazine Synthesis | Cyclization of amine precursors |
| 3. Coupling Reaction | Formation of the final compound |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Analogues
1-[(Adamantan-1-yl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Structural Differences : Replaces the ethoxy linker with methoxy and substitutes the 4-(4-methoxyphenyl)piperazine with 4-methylpiperidine.
- Impact : Reduced aromaticity and altered steric bulk may lower affinity for serotonin receptors. Piperidine’s lower basicity compared to piperazine could affect pharmacokinetics .
3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Structural Differences : Incorporates a triazole-thione core and a trifluoromethylphenyl-piperazine group.
- Impact : The electron-withdrawing CF₃ group enhances receptor-binding specificity, likely for CB2 or 5-HT₁A receptors. X-ray crystallography reveals an L-shaped conformation (dihedral angle: ~78°), optimizing interactions with hydrophobic receptor pockets .
Piperazine-Modified Analogues
2.2.1. 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride
- Structural Differences: Substitutes the adamantane-ethoxy group with a 4-chlorophenoxy moiety.
- Impact : The chloro group increases electrophilicity but reduces metabolic stability compared to adamantane. Radioligand binding assays suggest moderate affinity for hCB2 (Ki ~50 nM), similar to adamantane derivatives .
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Structural Differences: Replaces adamantane with norbornane (bicyclo[2.2.1]heptane) and introduces a 3-chlorophenyl-piperazine.
- Impact: Norbornane’s reduced lipophilicity decreases membrane permeability. The 3-chlorophenyl group may enhance dopamine D2/D3 receptor selectivity .
Salt and Solubility Comparisons
- Dihydrochloride Salts: The target compound and its analogues (e.g., ) exhibit superior solubility in polar solvents (e.g., water: >10 mg/mL) compared to free bases. This property is critical for intravenous formulations .
Critical Analysis of Structural-Activity Relationships (SAR)
- Adamantane vs. Norbornane: Adamantane’s higher lipophilicity correlates with stronger CB2 binding (Ki ~30 nM vs. norbornane’s ~100 nM) .
- Piperazine Substitution : 4-Methoxyphenyl groups enhance serotonin receptor affinity, while 3-chlorophenyl groups favor dopamine receptors .
- Salt Forms : Dihydrochloride salts improve solubility but may reduce CNS penetration due to increased polarity .
Preparation Methods
Adamantane Ethoxy Intermediate
The adamantane ethoxy moiety is synthesized via Friedel-Crafts alkylation of adamantane with ethylene oxide under controlled acidic conditions. According to, this step typically employs aluminum trichloride (AlCl₃) as a catalyst in dichloromethane (DCM) at 0–5°C, yielding 1-(2-hydroxyethyl)adamantane. Subsequent protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride improves reactivity for downstream steps.
Key Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78–82 |
| Catalyst Loading | 1.2 equiv AlCl₃ | - |
| Reaction Time | 6 h | - |
4-Methoxyphenylpiperazine Synthesis
The 4-methoxyphenylpiperazine subunit is prepared via Ullmann-type coupling between piperazine and 4-bromoanisole. As demonstrated in, this reaction uses copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 h. The product is purified via recrystallization from ethanol/water (3:1 v/v), achieving 85–90% purity.
Reaction Scheme
Core Skeleton Assembly
Propanol Backbone Functionalization
The central propan-2-ol backbone is constructed via epoxide ring-opening chemistry. A glycidyl ether derivative, synthesized from epichlorohydrin and the TBS-protected adamantane ethoxy intermediate, reacts with 4-methoxyphenylpiperazine in tetrahydrofuran (THF) under reflux. This step, adapted from, achieves regioselective nucleophilic attack at the less hindered epoxide carbon.
Optimization Insights
-
Solvent: THF outperforms DMF due to better solubility of the glycidyl ether.
-
Temperature: Reflux (66°C) enhances reaction rate without side-product formation.
-
Stoichiometry: A 1:1.2 ratio of glycidyl ether to piperazine ensures complete conversion.
Deprotection and Salt Formation
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free propan-2-ol derivative. Subsequent treatment with hydrochloric acid (HCl) in diethyl ether precipitates the dihydrochloride salt. As noted in, this step requires strict control of pH (2.5–3.0) to avoid over-acidification.
Purification Protocol
-
Filtration to isolate the crude salt.
-
Recrystallization from methanol/acetone (1:5 v/v) to ≥99% purity.
-
Lyophilization for solvent removal.
Alternative Synthetic Routes
Gabriel Synthesis for Amine Linkage
An alternative method, inspired by, employs the Gabriel reaction to introduce the piperazine moiety. Here, N-(2-bromoethyl)phthalimide reacts with 4-methoxyphenylpiperazine at 80°C for 15 h, followed by hydrolysis with hydrazine hydrate to yield the primary amine. This intermediate is then coupled to the adamantane ethoxy-propanol backbone via EDC/HOBt-mediated amidation .
Advantages
-
Avoids epoxide intermediates, reducing risk of regioselectivity issues.
-
Higher yields (78–82%) in the coupling step compared to epoxide routes (65–70%).
Solid-Phase Synthesis for Scalability
Patent discloses a solid-phase approach using Wang resin-functionalized adamantane ethoxy intermediates. Sequential coupling with Fmoc-protected piperazine derivatives and 4-methoxybenzoic acid enables rapid assembly of the target compound. After cleavage from the resin with trifluoroacetic acid (TFA) , the product is isolated in 70–75% yield.
Table: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epoxide Ring-Opening | 65–70 | 98 | Moderate |
| Gabriel Synthesis | 78–82 | 97 | High |
| Solid-Phase | 70–75 | 95 | High |
Critical Challenges and Solutions
Steric Hindrance from Adamantane
The bulky adamantane group impedes nucleophilic attacks in coupling reactions. Strategies to mitigate this include:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of this adamantane-piperazine derivative typically involves a multi-step process:
Step 1: Alkylation of adamantane-1-ethanol to introduce the ethoxy linker.
Step 2: Coupling with a 4-(4-methoxyphenyl)piperazine intermediate via nucleophilic substitution or Mitsunobu reaction.
Step 3: Hydrochloride salt formation to improve solubility and stability.
Key Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for coupling steps .
- Temperature Control: Maintain 60–80°C during alkylation to minimize side products .
- Catalysts: Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions involving adamantane derivatives .
- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming molecular structure and stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks for adamantane protons (δ 1.5–2.1 ppm), piperazine NH (δ 2.5–3.5 ppm), and methoxyphenyl groups (δ 3.7–6.8 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography: Resolve stereochemistry and confirm the propan-2-ol backbone conformation (e.g., chair vs. boat piperazine ring) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–O–C at 1100–1250 cm⁻¹) .
Q. What in vitro pharmacological screening approaches are suitable for initial evaluation of biological activity?
Methodological Answer:
- Receptor Binding Assays:
- Serotonergic/Dopaminergic Receptors: Radioligand displacement assays (e.g., 5-HT1A, D2 receptors) using HEK293 cells expressing human receptors .
- Enzyme Inhibition: Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) via fluorometric/colorimetric assays .
- Cell-Based Assays:
- Cytotoxicity: MTT assay in neuronal (SH-SY5Y) or cancer cell lines (IC50 determination) .
- Functional Activity: cAMP accumulation assays for G protein-coupled receptor (GPCR) activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across studies for adamantane-piperazine derivatives?
Methodological Answer:
- Source Identification:
- Mechanistic Studies:
- Off-Target Profiling: Screen against a panel of 50+ GPCRs/kinases to identify unintended interactions .
- Metabolite Interference: Incubate compounds with liver microsomes to assess active/inactive metabolites .
Q. What strategies are recommended for optimizing stereoselective synthesis to ensure consistent diastereomer ratios?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric alkylation steps to control stereochemistry .
- Reaction Conditions:
- Analytical Monitoring:
- Chiral HPLC: Track diastereomer ratios (C18 column, hexane/isopropanol mobile phase) .
- Circular Dichroism (CD): Confirm enantiomeric excess (EE) for critical intermediates .
Q. How should researchers design experiments to investigate metabolic stability and drug-drug interactions?
Methodological Answer:
- In Vitro Models:
- Liver Microsomes: Incubate compound (1–10 µM) with human/rat microsomes + NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition: Screen against CYP3A4, 2D6 isoforms using fluorogenic substrates (e.g., IC50 determination) .
- In Vivo Pharmacokinetics:
- Animal Studies: Administer IV/PO doses (5–20 mg/kg) in rodents. Collect plasma samples at 0–24h for bioavailability (AUC) and half-life (t1/2) calculations .
- Mass Spectrometry: Identify major metabolites (e.g., hydroxylation, demethylation) using high-resolution MS .
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
